YKL-05-099

Pharmacokinetics Drug Development Chemical Probe Optimization

YKL-05-099 is a rationally optimized second-generation pan-SIK inhibitor with superior pharmacokinetics vs. first-generation probes. It delivers sustained in vivo target engagement (>16 hr above SIK2 IC50) at well-tolerated doses, validated in mouse models of inflammation, osteoporosis, and MLL-AF9 AML. Its 428 μM PBS solubility ensures artifact-free dose-response studies up to 10 μM without cytotoxicity. Unlike selective SIK1/SIK2-sparing inhibitors, YKL-05-099 retains broad pan-SIK activity, making it the preferred research tool for chronic SIK pathway suppression studies requiring robust in vivo exposure.

Molecular Formula C32H34ClN7O3
Molecular Weight 600.12
CAS No. 1936529-65-5
Cat. No. B611891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYKL-05-099
CAS1936529-65-5
SynonymsYKL-05-099;  YKL 05 099;  YKL05099; 
Molecular FormulaC32H34ClN7O3
Molecular Weight600.12
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC
InChIInChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37)
InChIKeyVQINULODWGEVBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YKL-05-099 (CAS 1936529-65-5) Procurement Guide: A Pan-SIK Inhibitor with Verified In Vivo Pharmacokinetic Advantages


YKL-05-099 (CAS 1936529-65-5) is a small-molecule pan-SIK (salt-inducible kinase) inhibitor developed as a second-generation chemical probe [1]. It exhibits potent inhibition of SIK family kinases, with IC50 values of approximately 10 nM for SIK1, 40 nM for SIK2, and 30 nM for SIK3 in cell-free assays . The compound was rationally optimized from the first-generation pan-SIK inhibitor HG-9-91-01 specifically to improve in vivo pharmacokinetic properties and kinase selectivity profile [1].

Why YKL-05-099 Cannot Be Substituted by HG-9-91-01 or Other SIK Inhibitors in In Vivo Studies


While multiple pan-SIK inhibitors share similar in vitro IC50 profiles against SIK family kinases, their in vivo utility diverges substantially due to differences in pharmacokinetic exposure, selectivity profiles, and functional tolerability. First-generation SIK inhibitors such as HG-9-91-01 exhibit high in vitro potency (SIK1/2/3 IC50 = 0.92/6.6/9.6 nM) but demonstrate limited in vivo exposure and suboptimal pharmacokinetic properties that restrict their use in animal disease models [1]. Newer, more selective SIK3 inhibitors (e.g., O3R-5671) are designed to avoid SIK1/SIK2-associated toxicities but remain in early clinical development and are not yet validated as research tools [2]. YKL-05-099 occupies a specific, experimentally validated niche: it retains broad pan-SIK inhibition while providing sustained in vivo target engagement (>16 hours above SIK2 IC50) at well-tolerated doses without inducing the metabolic abnormalities observed in Sik2 knockout models [3]. These properties make direct substitution between SIK inhibitors scientifically invalid for in vivo applications without extensive revalidation.

YKL-05-099 Quantitative Differentiation Evidence: PK, Selectivity, and In Vivo Target Engagement


YKL-05-099 vs HG-9-91-01: Quantified Pharmacokinetic Superiority

YKL-05-099 was specifically engineered from the HG-9-91-01 scaffold to improve pharmacokinetic properties. In direct head-to-head comparison under identical experimental conditions, YKL-05-099 achieved free serum concentrations exceeding its IC50 for SIK2 for greater than 16 hours in mice, whereas the progenitor compound HG-9-91-01 demonstrated insufficient in vivo exposure to sustain target engagement for meaningful durations [1].

Pharmacokinetics Drug Development Chemical Probe Optimization

YKL-05-099 Kinase Selectivity Profile vs HG-9-91-01

YKL-05-099 demonstrates improved selectivity for SIK family kinases relative to the progenitor compound HG-9-91-01. In kinase selectivity profiling, YKL-05-099 exhibits a cleaner off-target profile, representing a critical optimization parameter for chemical probe development [1]. This enhanced selectivity reduces confounding off-target effects in mechanistic studies.

Kinase Selectivity Off-Target Profiling Chemical Biology

YKL-05-099 In Vivo Target Engagement: HDAC5 Phosphorylation Reduction

YKL-05-099 demonstrates robust in vivo pharmacodynamic activity by reducing phosphorylation of HDAC5 at Ser259, a well-characterized SIK-specific substrate phosphorylation site. This target engagement biomarker confirms that YKL-05-099 achieves functional SIK inhibition in vivo at well-tolerated doses [1]. This represents a direct measurement of drug-target interaction in a living organism.

Target Engagement Pharmacodynamics In Vivo Biomarker

YKL-05-099 In Vivo Tolerability: Absence of Metabolic Abnormalities

Despite achieving sustained SIK2 inhibition in vivo, YKL-05-099 did not induce metabolic abnormalities observed in Sik2 genetic knockout mouse models. This distinguishes YKL-05-099 from genetic ablation approaches and suggests that pharmacological SIK inhibition with YKL-05-099 may produce a functionally distinct outcome compared to complete genetic loss of function [1].

Safety Pharmacology In Vivo Tolerability Metabolic Phenotype

YKL-05-099 Dual SIK/CSF1R Inhibition: Uncoupling Bone Formation from Bone Resorption

YKL-05-099 exhibits dual inhibitory activity against SIK2/3 and CSF1R (colony-stimulating factor 1 receptor), a unique pharmacological profile that enables uncoupling of bone formation from bone resorption. In hypogonadal female mice, YKL-05-099 increased bone formation without concomitant increase in bone resorption, a phenotype not fully recapitulated by SIK inhibition alone [1].

Osteoporosis Bone Anabolic CSF1R Inhibition

YKL-05-099 In Vitro Physicochemical Properties: PBS Solubility

YKL-05-099 exhibits high aqueous solubility in PBS (428 μM), a physicochemical property that facilitates in vitro assay development and reduces the risk of compound precipitation artifacts in cell-based experiments [1]. This solubility characteristic supports reliable dose-response determinations in cell culture settings.

Solubility Formulation In Vitro Assay Development

YKL-05-099 Validated Application Scenarios Based on Quantitative Evidence


In Vivo Studies of SIK-Dependent Inflammatory Cytokine Regulation

YKL-05-099 is validated for in vivo studies of SIK-mediated inflammatory responses. At 20 mg/kg intraperitoneal administration in mice, YKL-05-099 reduces serum TNFα levels while increasing IL-10 levels more than 2-fold [1]. This cytokine modulation is supported by demonstrated in vivo target engagement via HDAC5 pSer259 reduction [2]. The sustained pharmacokinetic exposure (>16 hours above SIK2 IC50) enables chronic dosing regimens without requiring frequent redosing [2].

Bone Anabolic Research: Uncoupling Bone Formation from Resorption

For osteoporosis and bone biology research requiring investigation of bone formation uncoupled from resorption, YKL-05-099 provides a dual SIK/CSF1R inhibitory mechanism. In ovariectomized (hypogonadal) female mice, YKL-05-099 at 6-18 mg/kg/day increased trabecular bone mass in femur and L5 vertebrae without increasing bone resorption [3]. This phenotype distinguishes YKL-05-099 from genetic SIK2/3 deletion which increases both formation and resorption [3].

Acute Myeloid Leukemia (AML) Preclinical Models: MEF2C-Driven Disease

YKL-05-099 is validated for AML preclinical studies, specifically in MLL-AF9-driven disease models where MEF2C addiction has been established. In two distinct mouse models of MLL-AF9 AML, YKL-05-099 attenuated disease progression in vivo and extended animal survival at well-tolerated doses [4]. The antiproliferative effects were confirmed to occur through on-target SIK3 inhibition using a gatekeeper allele approach [4].

In Vitro SIK Pathway Profiling with Reduced Precipitation Artifacts

For cell-based assays requiring high compound concentrations without precipitation artifacts, YKL-05-099 offers 428 μM PBS solubility [1]. This property supports reliable dose-response studies up to 10 μM without observed cytotoxicity in mouse liver microsome stability assays (>2 hours) [1]. In BMDMs, YKL-05-099 suppresses LPS-stimulated TNFα, IL-6, and IL-12p40 production while enhancing IL-10 production with an EC50 of 460 nM [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for YKL-05-099

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.